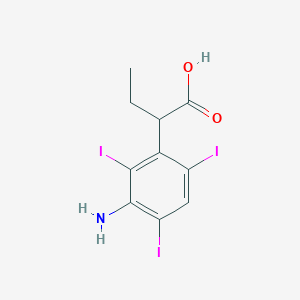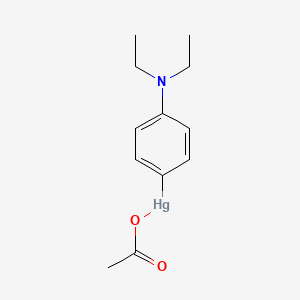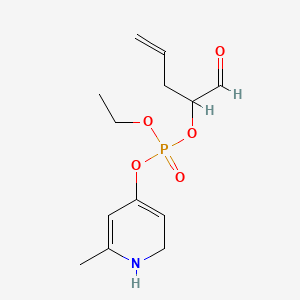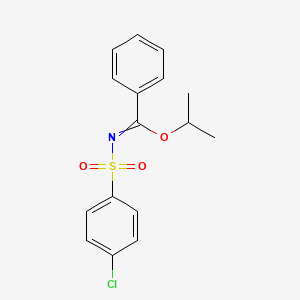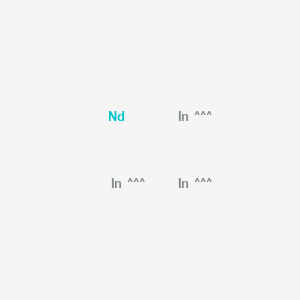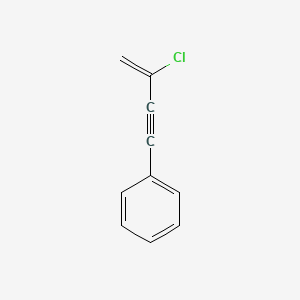
(3-Chlorobut-3-en-1-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chlorobut-3-en-1-yn-1-yl)benzene is an organic compound with the molecular formula C10H7Cl. It is characterized by the presence of a benzene ring substituted with a 3-chlorobut-3-en-1-yn-1-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorobut-3-en-1-yn-1-yl)benzene typically involves the reaction of a suitable benzene derivative with a chlorinated alkyne. One common method is the coupling of a chlorinated alkyne with a benzene derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a palladium catalyst like Pd(PPh3)4 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chlorobut-3-en-1-yn-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and osmium tetroxide (OsO).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can lead to a wide range of functionalized benzene derivatives .
Applications De Recherche Scientifique
(3-Chlorobut-3-en-1-yn-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-Chlorobut-3-en-1-yn-1-yl)benzene involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the alkyne and chlorine substituents, which can participate in a range of chemical transformations. These interactions can lead to the formation of reactive intermediates that further react to produce the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methyl-3-buten-1-yn-1-yl)benzene: Similar structure but with a methyl group instead of chlorine.
(3-Buten-1-yn-1-yl)benzene: Lacks the chlorine substituent, leading to different reactivity.
(3-Chloro-3-buten-1-yn-1-yl)benzene: Similar structure but with different substituents on the benzene ring.
Uniqueness
(3-Chlorobut-3-en-1-yn-1-yl)benzene is unique due to the presence of both an alkyne and a chlorine substituent, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
Numéro CAS |
13524-10-2 |
|---|---|
Formule moléculaire |
C10H7Cl |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
3-chlorobut-3-en-1-ynylbenzene |
InChI |
InChI=1S/C10H7Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,1H2 |
Clé InChI |
SJDJJWBCEYDUEU-UHFFFAOYSA-N |
SMILES canonique |
C=C(C#CC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


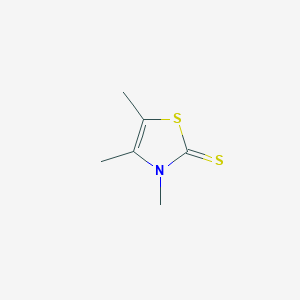
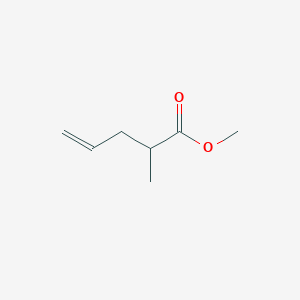


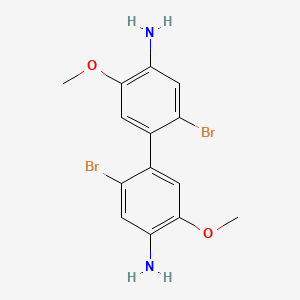
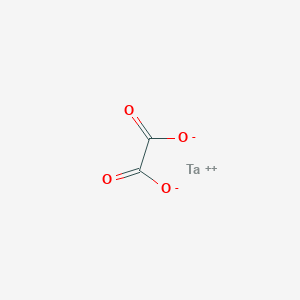
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)

